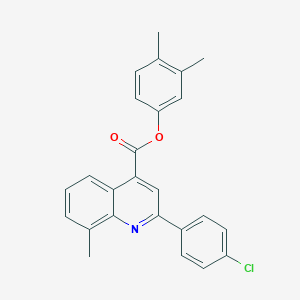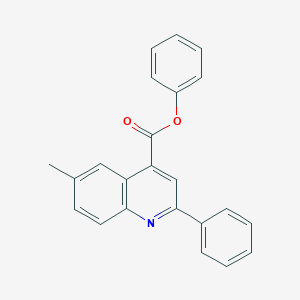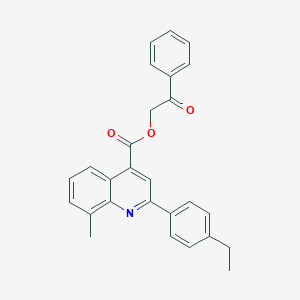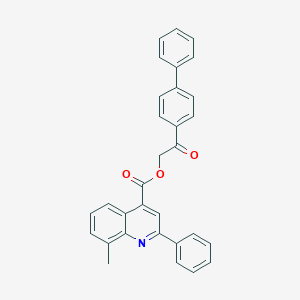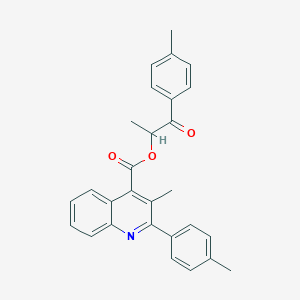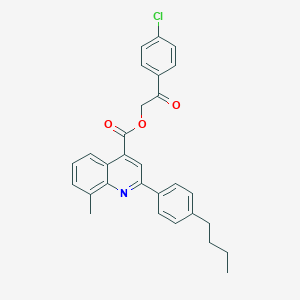![molecular formula C18H15BrN2O2S B339655 4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B339655.png)
4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C18H15BrN2O2S and a molecular weight of 403.3 g/mol. This compound is characterized by the presence of a bromine atom, a pyridinylmethyl group, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide typically involves the following steps:
Sulfonamidation: The formation of the sulfonamide group is carried out by reacting the brominated aromatic compound with a sulfonamide derivative under basic conditions, such as using sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, reflux conditions.
Reduction: LiAlH4, NaBH4, dry ether, room temperature.
Substitution: Amine or thiol nucleophiles, TEA, DMF, elevated temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The presence of the bromine atom and the pyridinylmethyl group enhances its binding affinity and specificity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H15BrN2O2S |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15BrN2O2S/c19-16-3-7-18(8-4-16)24(22,23)21-17-5-1-14(2-6-17)13-15-9-11-20-12-10-15/h1-12,21H,13H2 |
InChI Key |
KQINOEXPQWEJAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


